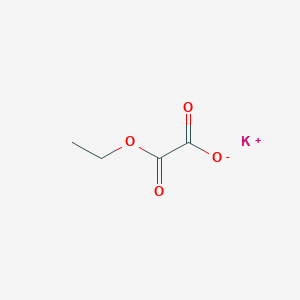

potassium;2-ethoxy-2-oxoacetate

Description

Properties

IUPAC Name |

potassium;2-ethoxy-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4.K/c1-2-8-4(7)3(5)6;/h2H2,1H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPQQBNSTHRHEK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5KO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Synthesis from Oxalic Acid and Ethanol

This method integrates esterification and neutralization into a single step, reducing purification stages. Oxalic acid reacts with ethanol in the presence of sulfuric acid, followed by in-situ addition of potassium carbonate (KCO):

Advantages:

-

Cost Efficiency: Eliminates intermediate isolation.

-

Scalability: Suitable for batch processing in industrial reactors.

Challenges:

-

Byproduct Formation: Diethyl oxalate may form if ethanol is in excess, requiring precise stoichiometric control .

Table 2: One-Pot Synthesis Performance Metrics

| Condition | Outcome |

|---|---|

| Ethanol:Oxalic Acid | 1.2:1 molar ratio |

| Reaction Time | 6 hours |

| Final pH | 7.0–7.5 (adjusted with KCO) |

| Overall Yield | 78–84% |

Alternative Methods Using Potassium Carbonate

Potassium carbonate (KCO) serves as a mild base for neutralizing the acid precursor, particularly useful for heat-sensitive intermediates. The reaction is carried out in anhydrous ethanol to minimize hydrolysis:

Procedure:

-

Dissolve 2-ethoxy-2-oxoacetic acid in ethanol (95%).

-

Add KCO in portions under nitrogen atmosphere.

-

Filter precipitated salts and evaporate solvent under reduced pressure.

Table 3: Comparative Base Efficiency

| Base | Reaction Time | Yield | Purity (HPLC) |

|---|---|---|---|

| KOH | 2 hours | 89% | 98.5% |

| KCO | 4 hours | 82% | 97.1% |

Comparative Analysis of Synthesis Methods

Table 4: Method Comparison

| Method | Yield | Scalability | Cost | Purity |

|---|---|---|---|---|

| Direct Neutralization | 92% | High | Moderate | 98.5% |

| One-Pot Synthesis | 84% | Very High | Low | 96.8% |

| KCO Method | 82% | Moderate | Low | 97.1% |

Key Findings:

-

Direct Neutralization offers the highest yield and purity but requires isolated acid precursor.

-

One-Pot Synthesis is optimal for industrial scales despite marginally lower yields.

Industrial-Scale Production Considerations

Large-scale manufacturing employs continuous-flow reactors to enhance efficiency:

-

Reactor Design: Tubular reactors with static mixers ensure rapid heat dissipation.

-

Process Monitoring: In-line pH and conductivity sensors maintain stoichiometric balance.

-

Waste Management: Sulfuric acid is recovered via distillation for reuse .

Table 5: Industrial Process Parameters

| Parameter | Value |

|---|---|

| Throughput | 500 L/hour |

| Temperature Control | 25°C ± 1°C |

| Energy Consumption | 15 kWh/kg product |

Quality Control and Analytical Characterization

Critical Tests:

-

Potentiometric Titration: Determines residual acidity (<0.5% w/w).

-

FT-IR Spectroscopy: Confirms ester (1745 cm) and carboxylate (1610 cm) bands .

-

XRD Analysis: Verifies crystalline structure against reference patterns.

Table 6: Acceptable Quality Limits (AQL)

| Parameter | Specification |

|---|---|

| Assay (HPLC) | ≥98.0% |

| Heavy Metals | ≤10 ppm |

| Loss on Drying | ≤0.2% |

Chemical Reactions Analysis

Types of Reactions

Potassium;2-ethoxy-2-oxoacetate undergoes various chemical reactions, including:

Decarboxylative Coupling: This reaction involves the removal of a carboxyl group and coupling with aryl or alkenyl halides.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Palladium Catalysts: Used in decarboxylative coupling reactions.

Aryl and Alkenyl Halides: Common substrates for coupling reactions.

Phosphine Ligands: Enhance the efficiency of palladium-catalyzed reactions.

Major Products

Aryl and Alkenyl Esters: Formed through decarboxylative coupling reactions.

Substituted Oxalates: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Synthesis Applications

Potassium 2-ethoxy-2-oxoacetate is primarily utilized in organic synthesis for the preparation of various derivatives. Notably, it serves as a precursor in the synthesis of β-arylketoesters through NHC/photoredox catalysis. This method demonstrates good functional group tolerance, yielding moderate to high amounts of the desired products .

Table 1: Synthesis Reactions Involving Potassium 2-Ethoxy-2-Oxoacetate

| Reaction Type | Reaction Components | Product | Yield |

|---|---|---|---|

| Dicarbonylation | Styrenes + Aryl Fluorides | β-Arylketoesters | Moderate to High |

| Preparation of Oxalic Acid Derivatives | Ethyl Potassium Oxalate + 1-bromo-3-phenyl-acetone | Oxalic Acid Ethyl Ester | Not Specified |

Catalytic Applications

The compound has been explored for its role in catalysis, particularly in cooperative NHC and photoredox catalytic systems. This innovative approach allows for efficient carbonylation processes, showcasing its potential in green chemistry .

Case Study: Dicarbonylation of Styrenes

In a recent study, potassium 2-ethoxy-2-oxoacetate was used in the dicarbonylation of styrenes with aryl fluorides. The process involved a radical-addition/coupling/elimination cascade reaction, which highlighted the compound's effectiveness as a catalyst in generating complex molecular architectures from simple starting materials. The study emphasized the gentle conditions required for this reaction, making it an attractive option for synthetic chemists .

Biological and Environmental Considerations

While potassium 2-ethoxy-2-oxoacetate is primarily recognized for its synthetic applications, understanding its biological impact is crucial. Research indicates that compounds derived from oxalic acid can exhibit varying degrees of toxicity and environmental effects. Therefore, continued exploration into the safety profile of potassium 2-ethoxy-2-oxoacetate is necessary to ensure responsible usage in chemical processes .

Table 2: Toxicity and Safety Data

| Property | Value |

|---|---|

| GHS Classification | Harmful if swallowed |

| Environmental Impact | Requires assessment |

| Recommended Storage | Ambient temperatures |

Mechanism of Action

The mechanism of action of potassium;2-ethoxy-2-oxoacetate in decarboxylative coupling reactions involves the formation of a palladium complex with the oxalate. The decarboxylation step is the rate-determining step, where the palladium complex undergoes a transition state with five-coordination. This leads to the formation of the desired ester product .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Potassium 2-ethoxy-2-oxoacetate

- CAS Number : 1906-57-6

- Molecular Formula : C₄H₅KO₄

- Molecular Weight : 156.18 g/mol

- Synonyms: Ethyl potassium oxalate; Oxalic acid 1-ethyl ester potassium salt .

Structure and Properties: This compound is the potassium salt of monoethyl oxalate (2-ethoxy-2-oxoacetic acid). It features an ethoxy group (–OCH₂CH₃) and a carboxylate (–COO⁻K⁺) moiety. The potassium ion enhances solubility in polar solvents, making it reactive in synthetic applications .

Comparison with Structurally Related Compounds

Monoethyl Oxalate (2-Ethoxy-2-Oxoacetic Acid)

- CAS Number : 35196-48-6

- Molecular Formula : C₄H₆O₅

- Key Differences :

- Physical State : Acidic form (liquid) vs. potassium salt (solid).

- Solubility : The potassium salt exhibits higher water solubility due to ionic dissociation .

- Reactivity : The acid form is prone to esterification, while the potassium salt participates in nucleophilic substitutions (e.g., alkylation reactions) .

Table 1: Physical/Chemical Properties

Ethyl Oxamate (2-Amino-2-Oxoacetic Acid Ethyl Ester)

- CAS Number : 617-36-7

- Molecular Formula: C₄H₇NO₃

- Key Differences: Functional Group: Contains an amino (–NH₂) group instead of ethoxy (–OCH₂CH₃). Applications: Ethyl oxamate is used in peptide synthesis, whereas potassium 2-ethoxy-2-oxoacetate is employed in photoredox catalysis .

Sodium 2-(2-Amino-1,3-Thiazol-4-yl)-2-Oxoacetate

- CAS Number: Not explicitly listed

- Molecular Formula : C₅H₃N₂O₃SNa

- Key Differences :

Potassium 2-Ethoxy-2-Oxoacetate :

Q & A

Basic Synthesis and Optimization

Q: What are the established synthetic routes for potassium 2-ethoxy-2-oxoacetate, and how can reaction conditions be optimized for yield? A: The synthesis typically involves esterification and carboxylation steps. A common approach is the reaction of ethyl glyoxylate with potassium hydroxide under controlled pH (8–10) to prevent hydrolysis. Optimization includes maintaining anhydrous conditions, using aprotic solvents (e.g., THF), and slow reagent addition to minimize side reactions like dimerization. Yields can exceed 70% with precise temperature control (0–5°C) . For photoredox/NHC-catalyzed dicarbonylation with styrenes, optimize light intensity (450 nm LED) and catalyst loading (5–10 mol%) to achieve >80% selectivity .

Advanced Catalytic Systems

Q: How do photoredox and NHC catalysis synergize in dicarbonylation reactions involving potassium 2-ethoxy-2-oxoacetate? A: Photoredox catalysts (e.g., Ir(III) complexes) generate radicals from styrenes under light, while NHCs stabilize intermediates via carbene coordination. This dual mechanism enables sequential alkoxycarbonylation and carbonylation, forming β-arylketoesters. Key parameters include radical trap selection (e.g., TEMPO for mechanistic studies) and solvent polarity (acetonitrile enhances charge transfer) .

Characterization Techniques

Q: What spectroscopic and crystallographic methods validate the structure of potassium 2-ethoxy-2-oxoacetate and its derivatives? A:

- NMR: ¹³C NMR shows carbonyl peaks at δ 170–175 ppm (ester) and δ 195–200 ppm (oxoacetate). ¹H NMR of the ethyl group appears as a triplet (δ 1.2–1.4 ppm) and quartet (δ 4.1–4.3 ppm) .

- X-ray crystallography: Resolve bond angles (e.g., C-O-C ~120°) and potassium coordination geometry (octahedral in solid state) .

- FT-IR: Confirm ester C=O stretches at 1740–1760 cm⁻¹ and carboxylate asymmetric/symmetric vibrations at 1560–1610 cm⁻¹ .

Computational Modeling

Q: How can DFT calculations predict the reactivity of potassium 2-ethoxy-2-oxoacetate in nucleophilic acyl substitutions? A: Density functional theory (B3LYP/6-311+G(d,p)) models transition states for nucleophilic attack on the oxoacetate moiety. Key outputs include activation energies (ΔG‡) and frontier molecular orbitals (LUMO localization at the carbonyl carbon). Solvent effects (PCM model) improve accuracy for polar aprotic media .

Data Contradiction Analysis

Q: How should researchers resolve contradictions in spectroscopic data or reaction yields across studies? A:

- Replicate conditions: Ensure solvent purity, atmospheric control (e.g., inert gas for moisture-sensitive reactions), and calibration of instruments (e.g., NMR shimming) .

- Statistical validation: Apply t-tests or ANOVA to compare yields under varying conditions (e.g., pH, catalysts). Outliers may indicate unaccounted variables like trace metals .

- Supplementary techniques: Use HRMS or isotopic labeling (e.g., ¹³C-KIE) to confirm intermediate structures .

Biomedical and Material Applications

Q: What methodologies assess potassium 2-ethoxy-2-oxoacetate’s potential in drug delivery or polymer synthesis? A:

- Drug delivery: Evaluate ester hydrolysis kinetics (pH 7.4 PBS buffer at 37°C) and encapsulation efficiency in liposomes (dynamic light scattering for size distribution) .

- Polymer synthesis: Monitor copolymerization with ethylene oxide via GPC (Mn ~10–50 kDa) and DSC (Tg adjustments with oxoacetate content) .

Safety and Handling Protocols

Q: What safety protocols are critical when handling potassium 2-ethoxy-2-oxoacetate in lab settings? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.